molecular formula C12H13NO2 B14006762 3,4-Dimethyl-1-phenylpyrrolidine-2,5-dione CAS No. 6144-74-7

3,4-Dimethyl-1-phenylpyrrolidine-2,5-dione

Cat. No.: B14006762
CAS No.: 6144-74-7
M. Wt: 203.24 g/mol
InChI Key: XIVXEDQMZOROKE-UHFFFAOYSA-N
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Description

3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione: is a heterocyclic compound featuring a five-membered pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione typically involves nucleophilic acyl substitution reactions. One common method involves the reaction of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with nucleophiles like amines or amides . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same nucleophilic acyl substitution reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidine-2,5-diones .

Scientific Research Applications

Chemistry: In chemistry, 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .

Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for drug discovery. It has been investigated for its anticonvulsant, anti-inflammatory, and anticancer activities . Its derivatives have been studied for their ability to inhibit various enzymes and receptors, making it a valuable tool in pharmacology research.

Industry: In the industrial sector, 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a key intermediate in the production of various biologically active compounds .

Comparison with Similar Compounds

Uniqueness: What sets 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione apart is its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the phenyl group and the dimethyl substitution on the pyrrolidine ring contribute to its unique pharmacological profile, making it a valuable compound in drug discovery .

Properties

CAS No.

6144-74-7

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3,4-dimethyl-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C12H13NO2/c1-8-9(2)12(15)13(11(8)14)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

XIVXEDQMZOROKE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)N(C1=O)C2=CC=CC=C2)C

Origin of Product

United States

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